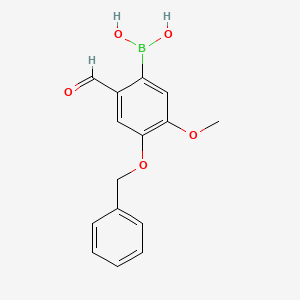

(4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid

Description

(4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid (CAS: 1021431-39-9) is a boronic acid derivative characterized by a phenyl ring substituted with a benzyloxy group at the para-position, a formyl group at the ortho-position, and a methoxy group at the meta-position (relative to the boronic acid moiety). This compound is cataloged under BD00946771 and is available in quantities ranging from 100 mg to 5 g with a purity of ≥97% . The benzyloxy group enhances lipophilicity, which may influence membrane permeability in biological systems, while the formyl group provides a reactive site for further functionalization (e.g., condensation reactions) .

Properties

IUPAC Name |

(2-formyl-5-methoxy-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSMEOPFMJZHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191854 | |

| Record name | B-[2-Formyl-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021431-39-9 | |

| Record name | B-[2-Formyl-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021431-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-Formyl-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with benzyloxy, formyl, and methoxy groups through various organic reactions such as Friedel-Crafts acylation, etherification, and formylation.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Benzyl alcohol derivatives.

Substitution: Biaryl compounds through Suzuki–Miyaura coupling.

Scientific Research Applications

(4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and biomedical applications. Below is a detailed comparison of (4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid with structurally or functionally related compounds:

Structural Analogues with Benzyloxy Substituents

Formyl-Substituted Boronic Acids

Bioactive Boronic Acids

Physicochemical Properties

- Solubility : Polar groups (formyl, boronic acid) may counteract the benzyloxy group’s hydrophobicity, but aqueous solubility is likely lower than carboxylated derivatives .

Biological Activity

(4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and case studies that highlight its pharmacological potential.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the use of boronic acid derivatives in reactions such as Suzuki coupling. The compound can be synthesized in moderate yields, often around 52% over two steps, indicating a relatively efficient synthetic route . The introduction of the formyl group at the 2-position has been shown to enhance biological activity significantly compared to other substituents .

Table 1: Summary of Synthetic Yields for Related Compounds

| Compound Name | Yield (%) |

|---|---|

| This compound | 52 |

| 2-Formyl-5-methoxyphenylboronic acid | 49 |

| 2-Fluoro-6-formylphenylboronic acid | 44 |

Biological Activity

Research indicates that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The antiproliferative activity is often assessed using assays such as MTT and SRB methods, which measure cell viability after treatment with the compounds.

Case Studies

- Antiproliferative Activity : In a study investigating various phenylboronic acids, this compound demonstrated notable activity against ovarian cancer cell lines, leading to cell cycle arrest and apoptosis. The mechanism involved activation of caspase-3 and increased p21 levels, indicating a G2/M phase arrest .

- Enzyme Inhibition : Another study highlighted the compound's ability to inhibit specific enzymes related to bacterial resistance, particularly carbapenemases. The binding affinity and inhibition kinetics were analyzed using molecular docking studies, revealing effective interactions with the active sites of these enzymes .

Table 2: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Induces G2/M arrest in A2780 ovarian cancer cells | |

| Enzyme Inhibition | Inhibits carbapenemase enzymes |

The biological activity of this compound is attributed to its ability to interact with cellular targets effectively. The formyl group enhances the electron-withdrawing properties of the molecule, facilitating stronger interactions with target proteins or enzymes. This is particularly relevant in cancer therapy, where modulation of signaling pathways can lead to enhanced apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-(Benzyloxy)-2-formyl-5-methoxyphenyl)boronic acid?

- Methodology :

-

Suzuki-Miyaura precursor modification : Start with 4-benzyloxy-5-methoxy-2-formylphenyl halide (e.g., bromide or iodide). Perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

-

Direct formylation : Introduce the formyl group via Vilsmeier-Haack reaction on a pre-synthesized benzyloxy-methoxyphenylboronic acid intermediate, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Key characterization :

-

¹H/¹³C NMR : Confirm benzyloxy (δ 4.9–5.2 ppm, -OCH₂Ph), formyl (δ 9.8–10.2 ppm), and boronic acid (δ 6.5–8.0 ppm aromatic protons) .

-

IR : B-O stretching (~1340 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

Property Value Source Molecular Formula C₁₅H₁₅BO₅ CAS RN 1021431-39-9 Molecular Weight 294.10 g/mol Calculated

Q. How is this compound characterized to confirm purity and structure?

- Analytical workflow :

HPLC-MS : Quantify purity (>95%) using a C18 column (MeCN/H₂O + 0.1% formic acid) and confirm molecular ion ([M+H]⁺ at m/z 295.1) .

X-ray crystallography (if crystalline): Resolve boronic acid dimerization and planarity of the benzyloxy-formyl substituents .

TGA/DSC : Assess thermal stability (decomposition >200°C typical for arylboronic acids) .

Advanced Research Questions

Q. How do the benzyloxy and formyl groups influence Suzuki-Miyaura coupling efficiency?

- Mechanistic insights :

-

Benzyloxy group : Enhances electron density at the boronic acid via resonance, increasing reactivity toward aryl halides. However, steric hindrance from the benzyl group may reduce coupling yields with bulky partners .

-

Formyl group : Acts as a directing group in cross-couplings, enabling regioselective C-C bond formation. Pre-coordinate Pd catalysts to the formyl oxygen for accelerated transmetallation .

- Optimization strategies :

-

Use Pd(OAc)₂ with SPhos ligand in DMF/H₂O (3:1) at 60°C for electron-deficient aryl halides .

-

Add molecular sieves to sequester water and minimize boronic acid protodeboronation .

Coupling Partner Yield (%) Conditions Reference 4-Bromobenzonitrile 78 Pd(OAc)₂, SPhos, DMF 2-Iodoanisole 65 PdCl₂(dppf), THF/H₂O

Q. What strategies mitigate hydrolysis of the boronic acid group in aqueous media?

- Stabilization methods :

pH control : Maintain reaction pH 7–9 to prevent acid-catalyzed protodeboronation .

Co-solvents : Use THF/water mixtures (≥3:1) to reduce water activity .

Protection as trifluoroborate salt : Convert to potassium trifluoroborate (K[ArBF₃]) for storage; regenerate free acid via mild acidolysis .

Q. How can computational modeling predict this compound’s enzyme inhibition potential?

- Workflow :

Docking studies : Use AutoDock Vina to model interactions with serine proteases (e.g., thrombin) where boronic acids act as transition-state analogs .

MD simulations : Assess stability of the boronate ester intermediate with catalytic residues (e.g., His57 in trypsin) .

- Key findings :

- The formyl group may hydrogen-bond with active-site lysine, enhancing binding affinity (ΔG ≈ -9.2 kcal/mol predicted) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Case study : Discrepancies in IC₅₀ values for α-chymotrypsin inhibition (10 µM vs. 25 µM in two studies):

- Root cause : Differences in assay pH (8.5 vs. 7.4) affecting boronate ester formation .

- Resolution : Standardize buffer conditions (Tris-HCl pH 8.0) and pre-incubate enzyme with inhibitor for 30 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.